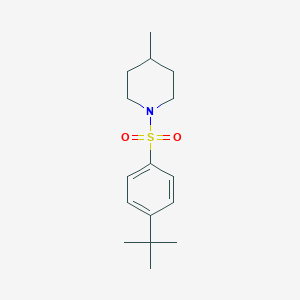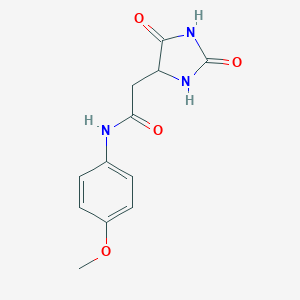
2-((3,4-Dimethoxyphenethyl)carbamoyl)cyclohexanecarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((3,4-Dimethoxyphenethyl)carbamoyl)cyclohexanecarboxylic acid, also known as MK-677 or Ibutamoren, is a non-peptide growth hormone secretagogue that stimulates the secretion of growth hormone (GH) and insulin-like growth factor 1 (IGF-1) in the body. It has gained interest in the scientific community due to its potential to treat age-related growth hormone deficiency and muscle wasting disorders.
Mecanismo De Acción
2-((3,4-Dimethoxyphenethyl)carbamoyl)cyclohexanecarboxylic acid works by stimulating the release of GH and IGF-1 in the body through the activation of the ghrelin receptor. Ghrelin is a hormone that is produced in the stomach and stimulates appetite and the release of GH. By mimicking the effects of ghrelin, 2-((3,4-Dimethoxyphenethyl)carbamoyl)cyclohexanecarboxylic acid can increase GH and IGF-1 levels in the body.
Biochemical and physiological effects:
Studies have shown that 2-((3,4-Dimethoxyphenethyl)carbamoyl)cyclohexanecarboxylic acid can increase lean body mass and muscle strength, improve bone density, and reduce body fat in elderly individuals. It has also been shown to improve sleep quality and cognitive function in older adults.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-((3,4-Dimethoxyphenethyl)carbamoyl)cyclohexanecarboxylic acid in lab experiments is that it is a non-peptide compound, which makes it easier to synthesize and administer compared to peptide hormones like GH. However, due to its potential to stimulate the release of GH and IGF-1, it may be difficult to control for individual differences in hormone levels between study participants.
Direcciones Futuras
1. Investigating the potential of 2-((3,4-Dimethoxyphenethyl)carbamoyl)cyclohexanecarboxylic acid as a treatment for muscle wasting disorders in younger individuals.
2. Exploring the effects of 2-((3,4-Dimethoxyphenethyl)carbamoyl)cyclohexanecarboxylic acid on bone density and fracture risk in postmenopausal women.
3. Studying the long-term effects of 2-((3,4-Dimethoxyphenethyl)carbamoyl)cyclohexanecarboxylic acid on cognitive function and memory in elderly individuals.
4. Investigating the potential of 2-((3,4-Dimethoxyphenethyl)carbamoyl)cyclohexanecarboxylic acid as a treatment for chronic diseases such as heart failure and chronic obstructive pulmonary disease.
5. Exploring the effects of 2-((3,4-Dimethoxyphenethyl)carbamoyl)cyclohexanecarboxylic acid on immune function and inflammation in older adults.
Conclusion:
2-((3,4-Dimethoxyphenethyl)carbamoyl)cyclohexanecarboxylic acid is a non-peptide growth hormone secretagogue that has potential therapeutic applications for age-related growth hormone deficiency, muscle wasting disorders, and other chronic diseases. Its mechanism of action involves the activation of the ghrelin receptor, which stimulates the release of GH and IGF-1 in the body. While there are advantages and limitations to using 2-((3,4-Dimethoxyphenethyl)carbamoyl)cyclohexanecarboxylic acid in lab experiments, future research directions hold promise for further investigating its potential therapeutic applications.
Métodos De Síntesis
2-((3,4-Dimethoxyphenethyl)carbamoyl)cyclohexanecarboxylic acid is synthesized through a multistep process, starting with the reaction of 4-methoxybenzylamine with 3,4-dimethoxybenzyl chloride to form 2-(3,4-dimethoxyphenyl)ethylamine. This is then reacted with cyclohexanecarboxylic acid to form 2-((3,4-Dimethoxyphenethyl)carbamoyl)cyclohexanecarboxylic acid.
Aplicaciones Científicas De Investigación
2-((3,4-Dimethoxyphenethyl)carbamoyl)cyclohexanecarboxylic acid has been extensively studied for its potential therapeutic applications, including the treatment of age-related muscle wasting and growth hormone deficiency. It has also been investigated for its potential to improve bone density and cognitive function in elderly individuals.
Propiedades
Nombre del producto |
2-((3,4-Dimethoxyphenethyl)carbamoyl)cyclohexanecarboxylic acid |
|---|---|
Fórmula molecular |
C18H25NO5 |
Peso molecular |
335.4 g/mol |
Nombre IUPAC |
2-[2-(3,4-dimethoxyphenyl)ethylcarbamoyl]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C18H25NO5/c1-23-15-8-7-12(11-16(15)24-2)9-10-19-17(20)13-5-3-4-6-14(13)18(21)22/h7-8,11,13-14H,3-6,9-10H2,1-2H3,(H,19,20)(H,21,22) |
Clave InChI |
YWDCGKQJXZBZGP-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)CCNC(=O)C2CCCCC2C(=O)O)OC |
SMILES canónico |
COC1=C(C=C(C=C1)CCNC(=O)C2CCCCC2C(=O)O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(2S,5R)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidine-2,4-dione](/img/structure/B241609.png)


![7-Chloro-2-[3-(diethylamino)propyl]-1-(3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B241624.png)

![2-(4-chlorophenoxy)-N'-[(1,1-dioxidotetrahydro-3-thienyl)acetyl]propanohydrazide](/img/structure/B241628.png)
![2-[(7-butyl-1,3-dimethyl-2,6-dioxo-9H-purin-7-ium-8-yl)sulfanyl]acetate](/img/structure/B241629.png)
![6-methyl-5-[4-(pentyloxy)anilino]-1,2,4-triazin-3(2H)-one](/img/structure/B241630.png)


![3-(dimethylamino)-N-{6-[(isobutylamino)sulfonyl]-1,3-benzothiazol-2-yl}benzamide](/img/structure/B241637.png)


